3-Amino-2-bromobenzoic acid
CAS No.: 168899-61-4
Cat. No.: VC21074251
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 168899-61-4 |
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Molecular Formula | C7H6BrNO2 |
Molecular Weight | 216.03 g/mol |
IUPAC Name | 3-amino-2-bromobenzoic acid |
Standard InChI | InChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) |
Standard InChI Key | PAGROCHVTXMVTP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)N)Br)C(=O)O |
Canonical SMILES | C1=CC(=C(C(=C1)N)Br)C(=O)O |
Introduction
Chemical Properties and Structure
3-Amino-2-bromobenzoic acid is an aromatic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . Its structure consists of a benzoic acid framework with a bromine atom at position 2 and an amino group at position 3 of the benzene ring.
Property | Description |
---|---|
CAS Number | 168899-61-4 |
Molecular Formula | C7H6BrNO2 |
Molecular Weight | 216.03 g/mol |
IUPAC Name | 3-amino-2-bromobenzoic acid |
Standard InChI | InChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) |
Standard InChIKey | PAGROCHVTXMVTP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)N)Br)C(=O)O |
The presence of both carboxylic acid and amino functional groups, along with the bromine substituent, contributes to the compound's reactivity and makes it particularly useful for various chemical transformations. The bromine atom serves as an excellent leaving group, facilitating a range of substitution and coupling reactions that are essential in organic synthesis.
Physical Properties
The physical properties of 3-amino-2-bromobenzoic acid contribute to its handling characteristics and influence its application in laboratory and industrial settings.
Synthesis Methods
Several methods have been developed for the synthesis of 3-amino-2-bromobenzoic acid, employing various reaction conditions and starting materials.
Bromination and Reduction
One common approach involves the bromination of 3-aminobenzoic acid or the reduction of 2-bromo-3-nitrobenzoic acid. The latter method typically involves:
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Starting with 2-bromo-3-nitrobenzoic acid
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Reduction of the nitro group to an amino group
PEGylation Reactions
Research has explored the coupling of 3-amino-2-bromobenzoic acid with polyethylene glycol (PEG) derivatives. This approach is valuable for applications requiring soluble supports in organic synthesis:
"For this new approach PEG-NH2 was coupled with 3-amino-2-bromobenzoic acid using Cs2CO3 as base and DMF as solvent."
This method is particularly useful for creating soluble-supported reagents that facilitate purification and recovery in complex synthetic sequences.
Applications in Organic Synthesis
3-Amino-2-bromobenzoic acid has found extensive applications in organic synthesis, particularly as an intermediate in the preparation of complex molecular structures.
Building Block in Pharmaceutical Synthesis
The compound serves as a versatile building block in the synthesis of various pharmaceuticals and bioactive compounds. Its reactive functional groups allow for diverse chemical transformations, making it valuable in medicinal chemistry.
Carbazole-Based Compounds
One significant application is in the preparation of carbazole-based compounds, which have potential applications as IDO (indoleamine 2,3-dioxygenase) inhibitors:
"Methyl 3-Amino-2-bromobenzoate is used in preparation of Carbazole-based compounds and its application as IDO inhibitor."
IDO inhibitors have gained considerable attention in cancer research due to their potential to enhance anti-tumor immune responses.
Cross-Coupling Reactions
The bromine substituent makes 3-amino-2-bromobenzoic acid an excellent candidate for various palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling
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Heck reactions
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C-N cross-coupling reactions
Biological and Pharmacological Activities
Research has revealed several significant biological activities associated with 3-amino-2-bromobenzoic acid and its derivatives, particularly in the context of enzyme inhibition and potential anticancer applications.
Enzyme Inhibition Properties
Derivatives of 3-amino-2-bromobenzoic acid, particularly its methyl ester analogs, have demonstrated inhibitory effects on important enzymes involved in cellular detoxification processes:
"3-amino-benzoic acid methyl ester derivatives inhibit GR and GST which are critical for the protection of tumor cells. Methyl 3-amino-5-chlorobenzoate has the highest inhibitory effect on hGR with Ki value of 0.524±0.109 μM) and methyl 3-amino-4-nitrobenzoate is the most effective inhibitor on hGST with Ki value of 37.05±4.487 μM."
Compound | Target Enzyme | Ki Value (μM) |
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Methyl 3-amino-5-chlorobenzoate | Human Glutathione Reductase (hGR) | 0.524±0.109 |
Methyl 3-amino-4-nitrobenzoate | Human Glutathione S-Transferase (hGST) | 37.05±4.487 |
This enzyme inhibition activity is particularly relevant in cancer research, as GST and GR are critical enzymes that often contribute to drug resistance in tumor cells. Inhibition of these enzymes can potentially sensitize cancer cells to chemotherapeutic agents .
Safety Category | Classification |
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Hazard Codes | Toxic (reported for similar compounds) |
Risk Statements | Not fully specified in available data |
Shipping Classification | TOXIC SOLID, ORGANIC, N.O.S. |
Specification | Value |
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Purity | ≥95% |
Form | Solid |
Commonly Available Quantities | 1 gram, 5 grams, or custom amounts |
Research Findings and Recent Developments
Recent research has expanded the applications and understanding of 3-amino-2-bromobenzoic acid, particularly in medicinal chemistry and materials science.
Peptide Therapeutics
The compound has found applications in the development of therapeutic peptides, as documented in patent literature:
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